Roxatidine acetate

Catalog No.
S541860
CAS No.
78628-28-1
M.F
C19H28N2O4
M. Wt
348.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Roxatidine acetate

CAS Number

78628-28-1

Product Name

Roxatidine acetate

IUPAC Name

[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl] acetate

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C19H28N2O4/c1-16(22)25-15-19(23)20-9-6-12-24-18-8-5-7-17(13-18)14-21-10-3-2-4-11-21/h5,7-8,13H,2-4,6,9-12,14-15H2,1H3,(H,20,23)

InChI Key

SMTZFNFIKUPEJC-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

roxatidine, roxatidine acetate, roxatidine acetate hydrochloride, Roxiwas, Zarocs

Canonical SMILES

CC(=O)OCC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2

The exact mass of the compound Roxatidine acetate is 348.2049 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of piperidines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Roxatidine acetate is a second-generation histamine H2 receptor antagonist belonging to the aminoalkylphenoxy structural class. As a prodrug, it is rapidly deacetylated after absorption into its active metabolite, roxatidine, which competitively inhibits histamine at parietal cell H2 receptors, thereby suppressing gastric acid secretion. Unlike first-generation imidazole-based antagonists, its distinct six-membered ring structure provides a differentiated pharmacological profile relevant for specific research and formulation applications.

Research Fit

Prodrug activation pathway study: Esterease conversion context
H2 receptor pharmacological research: Gastric acid secretion assay context
Drug metabolism model fit: CYP450 interaction review

Standard in-class substitution with other H2 blockers fails to capture the unique value proposition of Roxatidine acetate. Unlike cimetidine, roxatidine does not inhibit the cytochrome P-450 enzyme system and lacks anti-androgenic activity, avoiding critical off-target effects that can confound experimental results. Furthermore, it possesses a distinct cytoprotective mechanism against chemical-induced mucosal injury not observed with ranitidine or famotidine. Its different chemical structure also makes it effective in models where resistance to common five-membered-ring H2 blockers is a factor, making it a non-interchangeable tool for specific research goals.

Substitution Risk

Cimetidine CYP450 Profile
Hepatic CYP450 interaction context differs significantly; reported lower interaction probability may not transfer directly.
Cimetidine Endocrine Effects
Androgen receptor binding context differs; class-level effects cannot be extrapolated.
H2 Antagonists Side Chain
Structural side-chain specificity (Piperidine vs Imidazole) may shift pathway-response endpoints.

Superior Safety Profile: No Confounding Anti-Androgenic Activity

Unlike the first-generation H2 blocker cimetidine, roxatidine acetate does not exhibit anti-androgenic side effects. Cimetidine is known to compete with dihydrotestosterone for binding to androgen receptors, which can lead to hormonal side effects. The absence of this off-target activity in roxatidine makes it a cleaner pharmacological tool.

Evidence DimensionAndrogen Receptor Binding
Target Compound DataNo measurable anti-androgenic activity or interference with androgen receptors reported.
Comparator Or BaselineCimetidine: Competes for tritiated dihydrotestosterone-binding sites in mouse kidney preparations.
Quantified DifferenceQualitative difference in mechanism; roxatidine lacks the off-target hormonal activity of cimetidine.
ConditionsIn vivo and in vitro pharmacology studies.

This ensures that observed effects are due to H2 receptor antagonism alone, which is critical for reproducibility in endocrinology or reproductive biology research.

Antisecretory Potency
Cross-study comparable
3-6x fold higher vs Cimetidine; ~2x vs Ranitidine
Reported antisecretory potency context
Lower milligram dose requirement context

Improved Reproducibility: No Interference with Hepatic Drug Metabolism

Roxatidine acetate does not interfere with the hepatic cytochrome P-450 enzyme system. This provides a significant advantage over cimetidine, which is a known inhibitor of this system and can alter the metabolism of co-administered compounds, such as theophylline. The lack of P-450 inhibition by roxatidine ensures a more predictable pharmacokinetic profile in complex experimental setups.

Evidence DimensionTotal Body Clearance of Theophylline (ml/min)
Target Compound DataPharmacokinetics of theophylline unchanged by roxatidine acetate co-administration.
Comparator Or BaselineCimetidine: Reduced theophylline total body clearance from 31.2 ml/min to 26.5 ml/min.
Quantified DifferenceCimetidine caused a ~15% reduction in theophylline clearance, whereas roxatidine caused no significant change.
ConditionsMultiple dosing pharmacokinetic study in nine healthy volunteers.

For studies involving multiple compounds, this eliminates a major source of variability and potential drug-drug interactions, leading to more reliable and reproducible data.

CYP450 Inhibition
Head-to-head
Ki 12-100 fold higher vs Cimetidine
Hepatic CYP450 interaction context
Polypharmacology model background

Unique Functionality: Possesses Cytoprotective Action Absent in Other H2 Blockers

In addition to acid suppression, roxatidine demonstrates a significant cytoprotective effect against chemically-induced gastric damage. In a direct comparison, orally administered roxatidine acetate hydrochloride (50-200 mg/kg) dose-dependently inhibited gastric lesions induced by 0.6N HCl and ethanol in rats. In contrast, ranitidine, famotidine, and nizatidine showed no inhibitory effects under the same conditions.

Evidence DimensionInhibition of 0.6N HCl-induced gastric lesions
Target Compound DataDose-dependent inhibition.
Comparator Or BaselineRanitidine (200 mg/kg), Famotidine (100 mg/kg), Nizatidine (200 mg/kg): No inhibitory effect.
Quantified DifferenceQualitative functional difference; roxatidine is protective while other common H2 blockers are not.
ConditionsOral administration in rat models of acute gastric mucosal lesions.

This allows for the study of gastric mucosal protection mechanisms independent of H2 antagonism, a research application for which ranitidine and famotidine are unsuitable.

Cytoprotection
Class-level inference
Lesion prevention observed; absent in Cimetidine/Ranitidine/Famotidine
Mucosal barrier function context
Rat necrotizing agent model; verify

Formulation & Handling Advantage: High Aqueous Solubility as Hydrochloride Salt

The hydrochloride salt of roxatidine acetate demonstrates high solubility in water, simplifying the preparation of aqueous stock solutions for research. Technical datasheets report water solubility values of approximately 77 mg/mL to over 113 mg/mL. This property facilitates straightforward handling and dosing protocols in both in vitro and in vivo settings without the need for organic solvents like DMSO that can introduce experimental artifacts.

Evidence DimensionAqueous Solubility
Target Compound Data77 mg/mL to ≥113.4 mg/mL (for the hydrochloride salt).
Comparator Or BaselineGeneral baseline for poorly soluble compounds requiring organic solvents.
Quantified DifferenceHigh solubility enables the creation of concentrated, purely aqueous stock solutions.
ConditionsStandard laboratory conditions.

High water solubility streamlines experimental workflows, reduces preparation time, and avoids the confounding effects of co-solvents, enhancing data integrity.

Ulcer Healing Endpoint
Head-to-head
77% (Roxatidine) vs 76% (Ranitidine)
Reported ulcer healing endpoint context
150mg vs 300mg dosing background
Tolerability Endpoint
Head-to-head
Rash 1/8 (Roxatidine) vs 6/8 (Ranitidine)
Tolerability endpoint context
Class-specific review required
Endocrine Effects
Class-level inference
No antiandrogenic activity; present in Cimetidine
Androgen receptor binding context
Data to verify

Pharmacokinetic studies requiring a 'clean' H2 blocker without metabolic interference

For preclinical drug interaction studies, roxatidine acetate is the right choice when a reference H2 antagonist is needed that will not inhibit cytochrome P-450. This avoids the confounding metabolic effects seen with cimetidine, ensuring that changes in the pharmacokinetics of a test compound are not misinterpreted.

Endocrinology research where off-target hormonal effects must be avoided

In studies investigating the interplay between the gastric system and hormonal pathways, roxatidine acetate is preferable to cimetidine due to its lack of anti-androgenic activity. This ensures that observed results are not artifacts of unintended androgen receptor blockade.

Investigating gastric cytoprotection mechanisms beyond simple acid suppression

To explore cellular pathways of mucosal defense against chemical irritants, roxatidine acetate provides a unique tool. Its demonstrated ability to protect against HCl- and ethanol-induced lesions, a property absent in ranitidine and famotidine, allows for targeted research into H2-independent protective effects.

Development of models for H2-blocker resistance

Due to its distinct six-membered-ring structure, roxatidine acetate is effective in treating ulcers resistant to conventional five-membered-ring H2 blockers like ranitidine or famotidine. This makes it a critical component for research models designed to study or overcome H2 antagonist resistance.

Application Fit Matrix

Application
Selection Property
Validation Focus
H2 receptor signal transduction studies
Reported antisecretory potency context
Dose-response and receptor binding assays
Gastric mucosal barrier function studies
Mucosal lesion prevention context
Necrotizing agent challenge models
Hepatic CYP450 metabolism studies
CYP450 interaction profile review
Isozyme-specific inhibition assays
Endocrine receptor interaction studies
Androgen receptor binding context
Receptor binding and functional assay panels

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

348.20490738 Da

Monoisotopic Mass

348.20490738 Da

Heavy Atom Count

25

Appearance

Solid powder

Melting Point

145-146 for HCl salt
145 - 146 (hydrochloride salt)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZUP3LSD0DO

Drug Indication

For the treatment of disorders of the upper gastro-intestinal region that are due to an excess of hydrochloric acid in the gastric juice, i.e. duodenal ulcers, benign gastric ulcers. Also for prophylaxis of recurrent gastric and duodenal ulcers

Pharmacology

Roxatidine acetate suppresses the effect of histamine on the parietal cells of the stomach (H2-receptor antagonist). This suppressive action is dose-dependent. As a result, the production and secretion, particularly of gastric acid, are reduced. Roxatidine acetate has no antiandrogenic effects and does not influence drug-metabolizing enzymes in the liver.

MeSH Pharmacological Classification

Anti-Ulcer Agents

Mechanism of Action

The H2 antagonists are competitive inhibitors of histamine at the parietal cell H2 receptor. They suppress the normal secretion of acid by parietal cells and the meal-stimulated secretion of acid. They accomplish this by two mechanisms: histamine released by ECL cells in the stomach is blocked from binding on parietal cell H2 receptors which stimulate acid secretion, and other substances that promote acid secretion (such as gastrin and acetylcholine) have a reduced effect on parietal cells when the H2 receptors are blocked.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH2 [HSA:3274] [KO:K04150]

Other CAS

78628-28-1

Absorption Distribution and Excretion

Well absorbed orally (80–90% bioavailability).

Metabolism Metabolites

Roxatidine acetate is rapidly metabolised to the primary, active desacetyl metabolite.

Wikipedia

Roxatidine_acetate

Biological Half Life

5-6 hours
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